茶碱一水合物

概述

描述

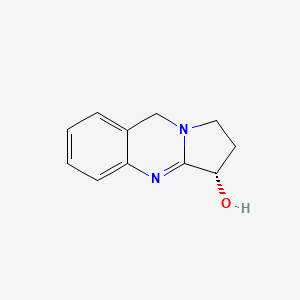

Theophylline monohydrate is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known for its bronchodilator properties, which help to relax the smooth muscles of the airways, making breathing easier. Theophylline monohydrate is a crystalline compound that includes one molecule of water in its structure .

科学研究应用

Theophylline monohydrate has a wide range of scientific research applications:

作用机制

Theophylline monohydrate exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: Theophylline inhibits phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.

Adenosine Receptor Blockade: Theophylline blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.

安全和危害

未来方向

Theophylline monohydrate exhibits better tableting performance than Theophylline anhydrate . Future research could focus on the impact of wet granulation on the tableting process . There is also potential for further exploration of the multifaceted application and usefulness of thermal analysis in pharmacology .

生化分析

Biochemical Properties

Theophylline monohydrate interacts with various enzymes and proteins. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . Theophylline monohydrate exhibits high plasticity due to its unique ladder-like structure, where rigid molecular dimers weakly connect to more rigid water chains .

Cellular Effects

Theophylline monohydrate has several actions at a cellular level. It can cause nausea, diarrhea, increase in heart rate, abnormal heart rhythms, and CNS excitation (headaches, insomnia, irritability, dizziness, and lightheadedness). Seizures can also occur in severe cases of toxicity .

Molecular Mechanism

Theophylline monohydrate exerts its effects at the molecular level through various mechanisms. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . Theophylline monohydrate’s unique ladder-like structure allows for facile propagation of dislocations in its crystals when subjected to external stress .

Temporal Effects in Laboratory Settings

Theophylline monohydrate’s effects change over time in laboratory settings. For instance, during the transformation from form II to form IV in several solvents, theophylline self-associates in solvents which are good H-bond donors and the presence of these aggregates hinder the nucleation and phase transformation .

Dosage Effects in Animal Models

In animal models, the effects of theophylline monohydrate vary with different dosages. For instance, in dogs, theophylline is used for the management of chronic bronchitis and bradyarrhythmias . The most common side effects include stomach upset and excitement .

Metabolic Pathways

Theophylline monohydrate is metabolized extensively in the liver. It undergoes N-demethylation via cytochrome P450 1A2. It is metabolized by parallel first order and Michaelis-Menten pathways .

准备方法

Synthetic Routes and Reaction Conditions: Theophylline monohydrate can be synthesized through the hydration of anhydrous theophylline. This process involves exposing anhydrous theophylline to a humid environment, allowing it to absorb water and form the monohydrate. The reaction conditions typically include maintaining a relative humidity of 100% for at least two weeks .

Industrial Production Methods: In industrial settings, theophylline monohydrate is often produced by crystallizing the compound from an aqueous solution. This involves dissolving anhydrous theophylline in water, followed by controlled cooling to precipitate the monohydrate crystals. The crystals are then collected, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Theophylline monohydrate undergoes various chemical reactions, including:

Hydration and Dehydration: Theophylline monohydrate can be converted back to anhydrous theophylline through dehydration, typically by heating or exposure to a dry atmosphere.

Oxidation and Reduction: Theophylline can undergo oxidation to form 1,3-dimethyluric acid and other metabolites.

Substitution Reactions: Theophylline can participate in substitution reactions, particularly involving its nitrogen atoms.

Common Reagents and Conditions:

Hydration: Water or humid air.

Dehydration: Heat or dry air.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Hydration: Theophylline monohydrate.

Dehydration: Anhydrous theophylline.

Oxidation: 1,3-dimethyluric acid and other metabolites.

相似化合物的比较

Theophylline monohydrate is similar to other methylxanthine compounds such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:

Theobromine: Theobromine has milder stimulant effects compared to theophylline and is primarily found in chocolate.

List of Similar Compounds:

- Caffeine

- Theobromine

- Aminophylline (a compound containing theophylline and ethylenediamine)

Theophylline monohydrate’s unique combination of bronchodilator, anti-inflammatory, and immunomodulatory effects makes it a valuable compound in both clinical and research settings.

属性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSMEFCAIHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208361 | |

| Record name | Theophylline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5967-84-0 | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C137DTR5RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the difference between theophylline anhydrate and theophylline monohydrate?

A: Theophylline anhydrate and theophylline monohydrate are two different solid forms of theophylline. Theophylline anhydrate is the anhydrous form, meaning it contains no water molecules in its crystal structure. In contrast, theophylline monohydrate is a hydrate, with one water molecule incorporated for each molecule of theophylline in its crystal lattice. [, ]

Q2: How does the presence of water affect the properties of theophylline?

A: The presence of water in theophylline monohydrate significantly impacts its physicochemical properties. For example, theophylline monohydrate exhibits superior plasticity and tabletability compared to the anhydrous form. [, ] Additionally, the dissolution rate and solubility of the two forms differ, influencing the bioavailability and therapeutic efficacy of theophylline. [, , ]

Q3: What polymorphic forms of theophylline anhydrate are known?

A: Research has identified two polymorphic forms of theophylline anhydrate, designated as form I and form III. [, ] Form I is the stable anhydrous form under ambient conditions. Form III is a metastable anhydrate, meaning it is less stable than form I and tends to convert to the stable form over time. []

Q4: What techniques are used to characterize different solid forms of theophylline?

A4: Researchers employ various analytical techniques to identify and characterize different solid forms of theophylline, including:

- X-ray powder diffraction (XRPD): This technique helps identify and quantify different polymorphic forms present in a sample. [, , , , ]

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as dehydration or melting, providing information about the thermal stability and transitions between different forms. [, , , , ]

- Thermogravimetric analysis (TG): TG measures weight changes as a function of temperature, allowing for the quantification of water content and assessment of dehydration kinetics. [, , ]

- Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic techniques provide information about molecular vibrations, which are sensitive to changes in chemical bonding and molecular environment. They are valuable tools for identifying different forms, monitoring phase transitions, and studying hydrogen bonding interactions. [, , , , , , ]

- Atomic Force Microscopy (AFM): AFM allows for the visualization of surface changes at the nanoscale, providing insights into the mechanisms of hydrate formation and dissolution. []

Q5: How does the manufacturing process affect the polymorphic form of theophylline in tablets?

A: The manufacturing process, specifically the granulation method and drying temperature, can significantly influence the polymorphic form of theophylline in tablets. For instance, high-shear wet granulation tends to produce a mixture of stable anhydrous theophylline (form I) and metastable anhydrous theophylline (form III), while fluid-bed granulation predominantly yields the stable anhydrous form. []

Q6: Why is the dissolution rate of theophylline important?

A: The dissolution rate of theophylline is a critical factor influencing its bioavailability, as it determines the rate at which the drug dissolves in the gastrointestinal fluid and becomes available for absorption. [, ] A slower dissolution rate can lead to lower bioavailability and potentially affect therapeutic efficacy.

Q7: How can the dissolution rate of theophylline be modified?

A7: Several factors can influence the dissolution rate of theophylline, including:

- Polymorphic form: As mentioned earlier, the different polymorphic forms of theophylline exhibit different dissolution rates. [, , ]

- Particle size: Smaller particle sizes generally dissolve faster due to their larger surface area to volume ratio. []

- Formulation: The choice of excipients and the manufacturing process can significantly impact the dissolution rate. [, , , , ]

Q8: Is theophylline monohydrate stable under ambient conditions?

A: Theophylline monohydrate can dehydrate under ambient conditions, converting to anhydrous theophylline. [] The dehydration kinetics depend on environmental factors such as temperature and humidity. []

Q9: How does storage humidity affect theophylline tablets?

A: Storing tablets containing metastable anhydrous theophylline (form III) at relative humidity levels above 33% can induce complete conversion to the stable anhydrous form (form I), leading to a significant decrease in the initial dissolution rate. [] This highlights the importance of controlling storage conditions to maintain the physical stability and performance of theophylline tablets.

Q10: What strategies can be used to improve the stability of theophylline formulations?

A10: Various formulation strategies can enhance the stability of theophylline, including:

- Choice of excipients: Using excipients that can inhibit the conversion between polymorphic forms, such as polyvinylpyrrolidone (PVP), can help maintain the desired physical form and dissolution characteristics of theophylline. []

- Controlling the granulation process: Selecting a granulation method that minimizes the formation of the less stable anhydrous form (form III) can improve stability. []

- Optimizing drying conditions: Drying granules at lower temperatures can help retain the desired polymorphic form and prevent undesired transformations during manufacturing. []

Q11: What are the challenges in developing sustained-release formulations of theophylline?

A: The tendency of theophylline anhydrate to transform into the less soluble monohydrate during dissolution presents a challenge for developing sustained-release formulations. [, ] The formation of the monohydrate on the tablet surface can hinder drug release and affect the desired dissolution profile.

Q12: How can Coherent anti-Stokes Raman scattering (CARS) microscopy be used to study theophylline dissolution?

A: CARS microscopy allows for real-time visualization of drug release and solid-state transformations during dissolution testing. [, , ] It provides valuable insights into the spatial distribution of the drug within the tablet matrix and allows researchers to directly observe the formation of theophylline monohydrate, aiding in the development of more effective drug delivery systems.

Q13: How can Near-infrared (NIR) spectroscopy be used to monitor theophylline formulations?

A: NIR spectroscopy, particularly in an in-line setting, can monitor critical parameters during theophylline formulation development. For example, it can track the transformation of theophylline anhydrate to theophylline monohydrate during wet granulation, allowing for real-time process control and optimization. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

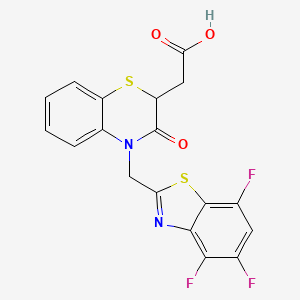

![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole](/img/structure/B1682188.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole](/img/structure/B1682189.png)